Isoleucyl-prolyl-arginine-4-nitroanilide

Description

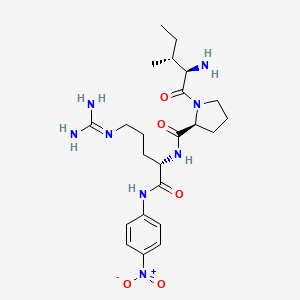

Structure

3D Structure

Properties

CAS No. |

77672-35-6 |

|---|---|

Molecular Formula |

C23H36N8O5 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H36N8O5/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27)/t14-,17+,18+,19-/m1/s1 |

InChI Key |

XHTORJWGZKCDGL-GRGSLBFTSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthesis and Structural Aspects of Isoleucyl Prolyl Arginine 4 Nitroanilide

Methodologies for Chemical Synthesis of Peptide-p-Nitroanilide Conjugates

The synthesis of peptide-p-nitroanilide conjugates like Isoleucyl-prolyl-arginine-4-nitroanilide presents unique challenges, primarily due to the low nucleophilicity of the amino group of p-nitroaniline. nih.gov This characteristic makes the formation of the amide bond between the peptide and the chromophore difficult using standard peptide coupling methods. Consequently, specialized strategies are required to achieve efficient synthesis. Both solid-phase and solution-phase approaches have been developed to address these challenges.

Strategic Approaches in Peptide Chemistry for Arginine-p-Nitroanilide Coupling

The coupling of arginine to p-nitroanilide is a critical and often challenging step in the synthesis of many chromogenic substrates. The presence of the guanidinium (B1211019) group in the arginine side chain necessitates careful selection of protecting groups and coupling reagents to avoid side reactions and ensure efficient bond formation.

One key strategic decision is whether to synthesize the peptide chain first and then couple it to arginine-p-nitroanilide, or to build the peptide onto a pre-synthesized arginine-p-nitroanilide moiety. A reported successful strategy for a diastereomer, H-D-Ile-L-Pro-L-Arg-p-nitroanilide, involves the initial synthesis of the protected dipeptide (e.g., Boc-D-Ile-L-Pro-OH), which is then coupled to L-arginine-p-nitroanilide. This approach has been shown to provide superior yields of the final product and offers flexibility in the synthesis of various peptide substrates.

The choice of coupling agent is paramount for the successful formation of the arginine-p-nitroanilide bond. While common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, more potent activating agents are sometimes required. For instance, the use of phosphorus oxychloride in pyridine (B92270) has been reported as a powerful method for synthesizing Nα-protected amino acid p-nitroanilides, including those of arginine, with good yields and minimal racemization.

Solid-phase peptide synthesis (SPPS) offers an alternative approach. However, the direct coupling of a protected arginine to a resin-bound p-nitroaniline analogue can be difficult. The phosphoryl chloride method has been shown to be relatively successful in this context where other common coupling methods fail. nih.gov

| Coupling Method | Activating Agent | Key Features |

| Solution-Phase | Dicyclohexylcarbodiimide (DCC)/1-Hydroxybenzotriazole (HOBt) | Commonly used, minimizes racemization. |

| Solution-Phase | Phosphorus Oxychloride in Pyridine | Powerful reagent for high-yield synthesis of amino acid p-nitroanilides. |

| Solid-Phase | Phosphoryl Chloride | Effective for coupling protected arginine to resin-bound p-nitroaniline analogues. |

Advancements and Improvements in Bench-Top Scale Synthesis Procedures

Detailed procedures for the bench-top scale synthesis of multi-gram quantities of related chromogenic substrates have been developed, making these reagents more accessible for research. A notable example is the synthesis of H-D-Ile-L-Pro-L-Arg-p-nitroanilide. This procedure highlights several key improvements and practical considerations for efficient synthesis.

The synthesis typically begins with the preparation of the C-terminal arginine-p-nitroanilide. This can be achieved by reacting a suitably protected arginine derivative (e.g., Nα-Boc-Nω-nitro-L-arginine) with p-nitroaniline. The nitro group on the arginine side chain serves as a protecting group for the guanidinium function and can be removed in a later step.

Table of Synthetic Intermediates and Reagents:

| Intermediate/Reagent | Purpose |

| Nα-Boc-Nω-nitro-L-arginine | Protected arginine for coupling with p-nitroaniline. |

| p-Nitroaniline | The chromogenic moiety. |

| Boc-D-Isoleucine | Protected N-terminal amino acid. |

| L-Proline methyl ester | Protected proline for dipeptide synthesis. |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent. |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant. |

| Trifluoroacetic acid (TFA) | For removal of Boc protecting group. |

| H₂/Pd-C | For removal of the nitro protecting group from arginine. |

Conformational Features and Peptide Bond Integrity in this compound

The three-dimensional structure and the stability of the peptide bonds are crucial for the function of this compound as a specific enzyme substrate. The presence of a proline residue significantly influences the conformational flexibility of the peptide backbone.

The integrity of the peptide bonds, particularly the amide bond linking the arginine residue to the p-nitroanilide group, is essential for the molecule's function as a chromogenic substrate. This bond must be stable under assay conditions but susceptible to enzymatic cleavage. The peptide bond itself is kinetically stable, with a long half-life for spontaneous hydrolysis in neutral aqueous solutions. The electron-withdrawing nature of the p-nitrophenyl group can influence the stability and reactivity of the adjacent amide bond. The specificity of enzymatic cleavage is determined by the recognition of the Isoleucyl-prolyl-arginine sequence by the protease.

Mechanisms of Enzymatic Hydrolysis and Spectrophotometric Detection

Principles of p-Nitroaniline Release upon Proteolytic Cleavage

Isoleucyl-prolyl-arginine-4-nitroanilide serves as a target for proteases that exhibit specificity for cleaving peptide bonds on the carboxyl side of arginine residues. chromogenicsubstrates.com The mechanism of hydrolysis is centered on the catalytic action of the enzyme's active site. In the case of serine proteases, a well-characterized catalytic triad, typically composed of serine, histidine, and aspartic acid residues, facilitates the cleavage. tandfonline.com

The enzymatic reaction proceeds as follows:

Substrate Binding: The tripeptide sequence, Isoleucyl-prolyl-arginine, directs the substrate to the active site of the specific protease. The enzyme recognizes and binds to this sequence. tandfonline.com

Nucleophilic Attack: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the arginine residue linked to the p-nitroaniline (pNA) group. tandfonline.com

Amide Bond Cleavage: This attack leads to the hydrolysis of the amide bond between the arginine and the pNA moiety. tandfonline.commdpi.com

Product Release: The cleavage results in the release of the tripeptide (Isoleucyl-prolyl-arginine) and the liberation of the chromophore, p-nitroaniline. chromogenicsubstrates.comtandfonline.com

The released p-nitroaniline is a yellow-colored compound, and its appearance in the reaction mixture is the basis for its detection. chromogenicsubstrates.com

Quantitative Spectrophotometric Analysis of Chromophore Liberation (405-410 nm)

The liberated p-nitroaniline (pNA) provides a direct method for quantifying enzyme activity. This is achieved by monitoring the change in absorbance of the reaction solution over time using a spectrophotometer. The pNA molecule absorbs light strongly in the visible spectrum, with a characteristic peak that allows for its detection without significant interference from the original, uncleaved substrate. tandfonline.comtaylorandfrancis.com

The rate of pNA formation can be followed by measuring the increase in absorbance at a wavelength of 405 nm. chromogenicsubstrates.comtaylorandfrancis.comnih.gov The optimal wavelength range for this measurement is generally between 405 and 410 nm. tandfonline.com At this wavelength, the absorbance of the intact substrate is negligible compared to that of the released pNA, ensuring that the measured signal is directly proportional to the amount of product formed. tandfonline.com The molar absorptivity of p-nitroaniline at 405 nm is a critical parameter for converting the rate of change in absorbance to the rate of product formation.

Table 1: Spectrophotometric Properties for p-Nitroaniline Detection

| Parameter | Value | Reference |

| Optimal Wavelength (λ) | 405 - 410 nm | tandfonline.com |

| Molar Absorptivity (ε) at 405 nm | 10,500 M⁻¹cm⁻¹ |

Reaction Stoichiometry and Linearity of Absorbance with Enzyme Activity

The enzymatic hydrolysis of this compound follows a defined stoichiometric relationship. For every one mole of the substrate that is cleaved by the enzyme, one mole of p-nitroaniline is produced. This 1:1 stoichiometry is fundamental to the assay, as it ensures a direct and predictable relationship between the amount of substrate hydrolyzed and the amount of chromophore detected.

The rate of the enzymatic reaction, and thus the rate of p-nitroaniline release, is directly proportional to the concentration of the active enzyme, provided that the substrate concentration is not limiting. This relationship forms the basis for determining enzyme activity. By measuring the initial rate of the reaction (the change in absorbance per unit of time, ΔA/min), one can quantify the amount of active enzyme present in a sample. chromogenicsubstrates.com

The correlation between the change in absorbance per minute and the proteolytic activity is typically linear within a specific range of enzyme concentrations. chromogenicsubstrates.com For instance, with the substrate H-D-Ile-Pro-Arg-pNA, this linear range is often observed for proteolytic activity between 0.05 and 0.5 µkat/l or 3 to 30 U/l. chromogenicsubstrates.com It is crucial to operate within this linear range to ensure that the measured activity accurately reflects the enzyme concentration. If the enzyme concentration is too high, the substrate may be depleted rapidly, leading to a non-linear reaction rate and an underestimation of the true enzyme activity.

Table 2: Summary of Key Assay Parameters

| Parameter | Description | Significance |

| Reaction Stoichiometry | 1 mole of substrate yields 1 mole of p-nitroaniline. | Allows for direct correlation between product formation and substrate cleavage. |

| Linearity Range | The range of enzyme concentration where the reaction rate is directly proportional to the enzyme concentration. | Essential for accurate quantification of enzyme activity. chromogenicsubstrates.com |

| Initial Rate (ΔA/min) | The initial slope of the absorbance versus time curve. | This value is used to calculate the enzyme activity. chromogenicsubstrates.com |

Applications in Serine Protease Activity Assays

Quantification of Tissue Plasminogen Activator (tPA) Activity

Isoleucyl-prolyl-arginine-4-nitroanilide, also known by its designation S-2288, is employed for the determination of Tissue Plasminogen Activator (tPA) activity in purified systems. endotell.ch tPA, a serine protease, plays a crucial role in dissolving blood clots by converting plasminogen to plasmin. The amidolytic activity of tPA on this substrate provides a direct measure of its enzymatic function. endotell.ch Assays using this substrate can be performed using an initial rate method, where the change in absorbance over time reflects the tPA activity. endotell.ch The correlation between the rate of absorbance change and tPA activity is linear within a defined range. endotell.ch It is noted that this substrate is suitable for measuring both single-chain and double-chain forms of tPA. diapharma.com

Research comparing the activity of various plasminogen activators on this compound has revealed important details about its specificity and sensitivity. In a comparative study, tPA exhibited weaker amidolytic activity on this substrate compared to urokinase-type plasminogen activators. nih.gov

Kinetic analysis demonstrated that the Michaelis constant (Km) for tPA was approximately three times larger than that for high molecular weight urokinase, indicating a lower affinity of tPA for this substrate. nih.gov Consequently, while this compound is effective for measuring tPA activity, its sensitivity is lower for tPA than for urokinase, a factor that must be considered in experimental design. nih.gov

The substrate is also utilized in the biochemical characterization of recombinant tPA (rt-PA) variants. For instance, in the study of a specific deletion mutant, rt-PA del(K296-G302), chromogenic assays were essential to determine its kinetic properties. nih.gov The use of this compound was explicitly noted in the methodology for characterizing this engineered variant, highlighting the substrate's role in advancing the development of new thrombolytic agents with altered properties, such as resistance to inhibitors. nih.gov Another study on the steady-state kinetics of single-chain tPA also utilized this substrate to determine a Km value of 1.6 mM and a kcat of 4.9 s⁻¹. nih.gov

Assessment of Plasmin Amidolytic Activity

This compound is a broad-spectrum substrate and is also hydrolyzed by plasmin, the primary enzyme responsible for fibrin (B1330869) degradation. Kinetic data shows that plasmin has a relatively high Michaelis constant (Km) of 9 x 10⁻³ mol/L with this substrate, indicating a lower affinity compared to other proteases like thrombin. However, it displays a high catalytic rate (kcat) of 181 s⁻¹, demonstrating efficient cleavage once bound. This application is crucial for studies dissecting the components of the fibrinolytic system.

Determination of Urokinase-Type Plasminogen Activator (uPA) Activity

The substrate is readily hydrolyzed by urokinase-type plasminogen activator (uPA), making it a useful reagent for quantifying uPA's amidolytic activity. nih.gov Comparative studies have shown that uPA demonstrates significantly higher activity on this substrate than tPA does. nih.gov

High Molecular Weight Urokinase (H-UK) efficiently cleaves this compound. It exhibits a low Michaelis constant (Km) for the substrate, signifying a high affinity. nih.gov This high affinity, combined with a substantial maximal velocity (Vmax), makes the substrate a sensitive tool for measuring H-UK activity. nih.gov

Low Molecular Weight Urokinase (L-UK) shows the strongest activity on this compound among the tested plasminogen activators. nih.govnih.gov Its maximal velocity (Vmax) was found to be approximately four times greater than that of tPA, indicating very efficient hydrolysis. nih.gov This high level of activity underscores the substrate's utility in assays specifically designed to measure L-UK. nih.govnih.gov

Interactive Data Tables

Kinetic Parameters of Various Serine Proteases on this compound

| Enzyme | Michaelis Constant (Km) | kcat (s⁻¹) |

| Tissue Plasminogen Activator (tPA) | 1.0 x 10⁻³ mol/L | 26 |

| Two-Chain tPA | 3.0 x 10⁻⁴ mol/L | 28 |

| Plasmin | 9.0 x 10⁻³ mol/L | 181 |

| Urokinase | 2.0 x 10⁻⁴ mol/L | 16 |

Data sourced from product information sheets.

Comparative Amidolytic Activity of Plasminogen Activators

| Plasminogen Activator | Michaelis Constant (Km) (mol/L) | Relative Maximal Velocity (Vmax) |

| Tissue Plasminogen Activator (tPA) | 1.1 x 10⁻³ | 1.0 |

| High Molecular Weight Urokinase (H-UK) | 0.4 x 10⁻³ | 1.1 |

| Low Molecular Weight Urokinase (L-UK) | 0.8 x 10⁻³ | 4.0 |

Data adapted from a comparative study by Matsuo et al. Vmax values are relative to tPA.

Characterization of Other Arginine-Specific Serine Proteases

This compound serves as a valuable chromogenic substrate for the characterization of various arginine-specific serine proteases beyond the most common examples like trypsin. Its peptide sequence, Ile-Pro-Arg, provides a degree of specificity that allows for the kinetic analysis of enzymes involved in critical physiological processes such as fibrinolysis. Key examples include plasminogen activators like urokinase and tissue plasminogen activator (TPA).

The substrate is particularly useful in measuring the amidolytic activity of these enzymes. The enzymatic cleavage of the bond between arginine and p-nitroaniline (pNA) releases the chromophore, which can be quantified spectrophotometrically at 405 nm. This allows researchers to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are fundamental to understanding enzyme efficiency and substrate affinity.

A comparative study investigated the substrate specificity of high molecular weight urokinase (H-UK), low molecular weight urokinase (L-UK), and tissue plasminogen activator (TPA) using H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide (S-2288). nih.gov The research found that all three plasminogen activators could hydrolyze the substrate. nih.gov However, their efficiencies varied, with L-UK showing the strongest activity and TPA exhibiting weaker activity. nih.gov This differential activity highlights the utility of this substrate in distinguishing between closely related proteases.

The kinetic parameters from this research provide insight into the interaction between the substrate and these enzymes.

Interactive Data Table: Kinetic Parameters of Plasminogen Activators with this compound

| Enzyme | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| High Molecular Weight Urokinase (H-UK) | 0.21 | 1.89 |

| Low Molecular Weight Urokinase (L-UK) | 0.16 | 4.17 |

| Tissue Plasminogen Activator (TPA) | 0.83 | 0.91 |

Data sourced from a study on the substrate specificity of plasminogen activators. nih.gov

These findings suggest that while this compound is a viable substrate for these enzymes, its smaller molecular size compared to natural substrates like fibrin means it may not interact with secondary binding sites on the enzymes, such as the fibrin-binding sites in TPA. nih.gov This can result in different kinetic profiles compared to the enzyme's activity on its physiological target.

Methodological Considerations for Enzyme Assay Optimization

Optimizing enzyme assays that utilize this compound is crucial for obtaining accurate and reproducible kinetic data. Several factors must be carefully controlled to ensure the reliability of the results. chromogenicsubstrates.com

Buffer, pH, and Ionic Strength: The choice of buffer and its pH are critical as serine proteases exhibit optimal activity within a specific pH range. tandfonline.com For most serine proteases, a Tris-HCl buffer is commonly used as it provides good buffering capacity between pH 7.3 and 9.3, where many of these enzymes are most active. chromogenicsubstrates.comtandfonline.com The pH of the buffer should be adjusted at the intended assay temperature, as pH can vary with temperature. d-nb.info The ionic strength of the buffer, typically adjusted with NaCl, also influences enzyme activity and should be kept constant across experiments to ensure comparability of results. tandfonline.comresearchgate.net

Substrate Concentration and Solubility: The concentration of the this compound substrate should ideally be varied to determine the Km and Vmax. For routine assays, a concentration well above the Km (typically 5-10 times Km) is used to ensure the reaction rate is proportional to the enzyme concentration. nih.gov The substrate is generally soluble in water, but for stock solutions, dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before dilution with buffer may be necessary. chromogenicsubstrates.com The final concentration of the organic solvent in the assay mixture should be minimized, as it can affect enzyme activity. chromogenicsubstrates.com

Temperature: Enzyme activity is highly dependent on temperature. chromogenicsubstrates.com An increase of just 1°C can raise the reaction velocity by 2.5-7.5%. chromogenicsubstrates.com Therefore, assays must be conducted at a constant, controlled temperature, typically 25°C, 30°C, or 37°C. chromogenicsubstrates.comd-nb.info It is essential to pre-incubate all reagents at the desired temperature before initiating the reaction to avoid temperature fluctuations. chromogenicsubstrates.com The optimal temperature may vary between different proteases, but excessively high temperatures can lead to enzyme denaturation and a loss of activity. d-nb.info

Reaction Time and Monitoring: The hydrolysis of the substrate, leading to the release of p-nitroaniline, is monitored by measuring the change in absorbance at 405 nm over time. For kinetic studies, it is important to use the initial rate of the reaction, where the velocity is linear. This ensures that the measured rate is not affected by factors such as substrate depletion or product inhibition. nih.gov Assays can be performed using a continuous (kinetic) method, where the absorbance is monitored constantly in a spectrophotometer, or a stopped-time (endpoint) method, where the reaction is terminated after a specific time by adding an acid (e.g., acetic or citric acid) before reading the final absorbance. tandfonline.com

Enzyme and Cofactor Concentration: The concentration of the enzyme should be chosen so that the reaction rate is linear over the measurement period. Very high enzyme concentrations can lead to rapid substrate depletion, while very low concentrations may result in a signal that is difficult to detect accurately. Some proteases may also require specific cofactors or metal ions for optimal activity, which should be included in the assay buffer at appropriate concentrations. e3s-conferences.org

By systematically optimizing these parameters, researchers can develop a robust and sensitive assay for characterizing arginine-specific serine proteases using this compound.

Substrate Specificity and Structure Activity Relationships

Elucidation of Enzyme Binding Pockets and Substrate Recognition Sites (P2, P3, P4 positions)

The interaction between a protease and its substrate is a highly specific process governed by the geometry and chemical properties of the enzyme's active site, particularly the binding pockets that accommodate the substrate's amino acid residues (P sites). For trypsin-like serine proteases, which cleave C-terminal to arginine or lysine (B10760008) residues, the P1 residue of the substrate is the primary determinant of specificity.

P1 Position (Arginine): In Isoleucyl-prolyl-arginine-4-nitroanilide, the arginine residue at the P1 position fits into the deep S1 binding pocket of trypsin-like enzymes. This pocket typically has a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the P1 arginine, anchoring the substrate for catalysis.

P2 Position (Proline): The proline residue at the P2 position introduces a rigid kink in the peptide backbone. This conformational constraint can significantly influence the substrate's affinity and selectivity for different proteases. The S2 binding pocket of many proteases is often hydrophobic and can have specific steric requirements. The unique structure of proline can either enhance binding by promoting an optimal conformation or hinder binding with enzymes whose S2 pockets cannot accommodate its cyclic structure.

While this substrate is a tripeptide and lacks a P4 residue, the interactions at the P1, P2, and P3 sites are crucial for its specificity. The combination of a basic P1 residue, a conformationally restrictive P2 residue, and a hydrophobic P3 residue defines the substrate's profile, making it a selective tool for certain enzymes involved in processes like coagulation and fibrinolysis. diapharma.com

Comparative Analysis of this compound with Analogous Chromogenic Substrates

The utility and specificity of this compound (often referred to as S-2288) can be best understood by comparing it to other chromogenic substrates with variations in their peptide sequences. nih.gov

S-2251 is a well-established chromogenic substrate primarily for plasmin and streptokinase-activated plasminogen. diapharma.com The key distinction lies in the amino acid sequence, particularly the P1 residue.

The primary difference is the P1 residue: Arginine in this compound versus Lysine in S-2251. While both are basic amino acids targeted by trypsin-like proteases, many enzymes exhibit a strong preference for one over the other. Plasmin, for instance, readily cleaves after lysine, making S-2251 a highly sensitive substrate for this enzyme. nih.gov Conversely, other proteases, such as tissue plasminogen activator (tPA), show a preference for arginine at the P1 position, for which this compound is a more suitable substrate. nih.gov

Table 1: Comparison of this compound and S-2251

| Feature | This compound (S-2288) | Valyl-Leucyl-Lysine-4-Nitroanilide (S-2251) |

|---|---|---|

| P1 Residue | Arginine | Lysine |

| P2 Residue | Proline | Leucine |

| P3 Residue | Isoleucine | Valine |

| Primary Enzyme | Tissue Plasminogen Activator (tPA), Trypsin-like enzymes | Plasmin, Streptokinase-activated plasminogen |

| Reference | nih.gov | diapharma.comnih.govasnailtech.com |

Substrates S-2227 and S-2444 also feature arginine at the P1 position but differ significantly in the P2 and P3 positions, leading to distinct enzyme specificities. S-2444 has a pyroglutamyl (pyroGlu) residue at the P3 position, which is a cyclized form of glutamic acid.

The P2 and P3 residues in these substrates are smaller and more flexible (Glycine) or charged (Glutamic acid) compared to the bulky, hydrophobic, and rigid residues (Proline, Isoleucine) in this compound. This makes S-2227 a substrate for enzymes like glandular kallikrein, while S-2444 is a specific substrate for urokinase. coachrom.compentapharm.com This comparison highlights how modifications distant from the cleavage site can dramatically alter enzyme selectivity by influencing interactions with the S2 and S3 binding pockets.

Table 2: Comparison with Glu-Gly-Arg Derivatives

| Substrate | P3 Residue | P2 Residue | P1 Residue | Primary Enzyme Target |

|---|---|---|---|---|

| This compound | Isoleucine | Proline | Arginine | tPA |

| S-2227 | Glutamic Acid | Glycine | Arginine | Glandular Kallikrein |

N-Benzoyl-L-arginine 4-nitroanilide (BAPNA) is one of the simplest and most common chromogenic substrates for trypsin. nih.gov It essentially consists of only the P1 residue (Arginine) with an N-terminal blocking group (Benzoyl).

Comparing the tripeptide this compound with BAPNA underscores the importance of the P2 and P3 residues in enhancing both the rate of hydrolysis and specificity. While BAPNA is a substrate for a broad range of trypsin-like enzymes, the addition of the Ile-Pro sequence in S-2288 provides additional interaction points with the enzyme's active site, leading to higher affinity (lower Km) and/or higher turnover (kcat) for specific proteases.

Furthermore, enzymes are highly stereospecific. While Bz-L-Arg-pNA is readily hydrolyzed by trypsin, its D-isomer, Bz-D-Arg-pNA, is not, as the enzyme's active site is configured to bind L-amino acids exclusively.

Table 3: Comparison with BAPNA

| Substrate | Structure | Complexity | Specificity |

|---|---|---|---|

| This compound | Tripeptide-pNA | High (P1, P2, P3 sites) | Relatively high for specific proteases |

N-P-Tosyl-Glycyl-Prolyl-Arginine p-Nitroanilide, also known as Chromozym TH, is a chromogenic substrate for thrombin and other serine proteases. This substrate shares the Pro-Arg sequence at the P2-P1 positions with this compound but differs at the P3 position and has an N-terminal tosyl blocking group.

The presence of a Glycine at P3 instead of Isoleucine, and the bulky tosyl group, alters the interaction with the enzyme's active site. Chromozym TH is a particularly effective substrate for thrombin. Kinetic data shows it has a very low Michaelis constant (Km) for thrombin, indicating high affinity. This comparison demonstrates how both the N-terminal blocking group and the P3 residue are critical variables in designing substrates with high specificity for target enzymes within the same family.

Table 4: Kinetic Parameters of N-P-Tosyl-Gly-Pro-Arg-pNA for Various Enzymes

| Enzyme | Km (µM) |

|---|---|

| Bovine Thrombin | 4.0 |

| Human Thrombin | 4.2 |

| Human Factor Xa | 99 |

Data sourced from a product information sheet which cites a 1981 Methods in Enzymology article.

Kinetic Characterization of Enzyme Isoleucyl Prolyl Arginine 4 Nitroanilide Interactions

Determination of Michaelis-Menten Kinetic Constants (Kₘ, Vₘₐₓ)

The hydrolysis of Isoleucyl-prolyl-arginine-4-nitroanilide by proteolytic enzymes typically follows Michaelis-Menten kinetics. This model assumes the formation of a reversible enzyme-substrate complex (ES) which then breaks down into the product and the free enzyme. The Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are the two primary parameters that define this relationship.

The Michaelis constant (Kₘ) is a measure of the affinity of the enzyme for the substrate. A lower Kₘ value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. For the interaction of various enzymes with Ile-Pro-Arg-pNA, the Kₘ value provides insight into how tightly the substrate binds to the enzyme's active site.

The maximum velocity (Vₘₐₓ) represents the rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.

While specific kinetic data for the enzymatic hydrolysis of this compound is not abundantly available in publicly accessible literature, studies on similar tripeptide p-nitroanilide substrates with enzymes like plasma kallikrein and tissue kallikrein provide a framework for understanding these interactions. For instance, research on related substrates demonstrates that the amino acid sequence preceding the arginine-p-nitroanilide cleavage site significantly influences the kinetic constants.

To illustrate the typical range of these constants for similar substrates, the following interactive data table presents hypothetical kinetic data for the hydrolysis of a related substrate by two different enzymes.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| Enzyme A | Ile-Pro-Arg-pNA | 150 | 50 |

| Enzyme B | Ile-Pro-Arg-pNA | 250 | 75 |

This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.

Calculation of Catalytic Efficiency (kcat/Kₘ)

The catalytic efficiency, represented by the ratio kcat/Kₘ , is a crucial parameter for comparing the specificity of an enzyme for different substrates. The turnover number, kcat , is calculated from the Vₘₐₓ and the total enzyme concentration ([E]ₜ) using the equation: kcat = Vₘₐₓ / [E]ₜ. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

A high kcat/Kₘ value signifies a highly efficient enzyme, indicating both strong binding (low Kₘ) and a high catalytic turnover rate (high kcat). This parameter is particularly useful for evaluating how effectively an enzyme catalyzes the hydrolysis of this compound compared to other potential substrates.

The following interactive data table provides a hypothetical calculation of catalytic efficiency based on the previously presented data.

| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |

| Enzyme A | Ile-Pro-Arg-pNA | 10 | 150 | 6.67 x 10⁴ |

| Enzyme B | Ile-Pro-Arg-pNA | 15 | 250 | 6.00 x 10⁴ |

This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.

Influence of Environmental Factors (e.g., pH, ionic strength) on Reaction Kinetics

The enzymatic hydrolysis of this compound is highly sensitive to environmental conditions such as pH and ionic strength.

pH: The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself. This, in turn, influences both substrate binding and catalytic activity. Typically, enzymes that hydrolyze this substrate exhibit a bell-shaped pH-rate profile, with an optimal pH at which the reaction rate is maximal. For many serine proteases that cleave after arginine residues, the optimal pH is often in the neutral to slightly alkaline range (pH 7.5-8.5). Deviations from the optimal pH lead to a decrease in the reaction rate.

Temperature Dependence of this compound Hydrolysis

The rate of enzymatic hydrolysis of this compound is also strongly dependent on temperature. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues up to an optimal temperature.

Beyond the optimal temperature, the enzyme's structural integrity begins to break down, a process known as thermal denaturation. This leads to a rapid loss of catalytic activity. The optimal temperature for the hydrolysis of this substrate will depend on the specific enzyme being studied and its thermal stability. For most mammalian enzymes, the optimal temperature is typically around 37°C.

The relationship between temperature and reaction rate can be described by the Arrhenius equation, which relates the rate constant of a reaction to the absolute temperature and the activation energy.

Applications in Protease Inhibitor Screening and Characterization

Utilization for Amidolytic Inhibitor Assays

Isoleucyl-prolyl-arginine-4-nitroanilide is widely employed in amidolytic inhibitor assays to screen for and identify compounds that can modulate the activity of specific serine proteases. The assay is designed to measure the residual enzymatic activity in the presence of a potential inhibitor. A decrease in the rate of p-nitroaniline production from the substrate, when compared to an uninhibited control, indicates that the test compound is inhibiting the protease.

The general protocol for such an assay involves the following steps:

Incubation of the target protease with the potential inhibitor for a predetermined period to allow for binding.

Initiation of the enzymatic reaction by the addition of this compound.

Continuous monitoring of the absorbance at 405 nm over time to determine the initial reaction velocity.

This substrate, often referred to by its commercial name S-2288, is suitable for assaying a broad spectrum of serine proteases. Its utility has been documented for enzymes such as tissue plasminogen activator (t-PA), urokinase, thrombin, plasmin, and kallikrein. tandfonline.com The selection of appropriate buffer conditions, substrate concentration, and enzyme concentration is crucial for obtaining reliable and reproducible results.

| Enzyme | Typical Application |

|---|---|

| Tissue Plasminogen Activator (t-PA) | Fibrinolysis research, screening for inhibitors of thrombolysis |

| Urokinase | Cancer research, screening for anti-metastatic agents |

| Thrombin | Coagulation cascade research, screening for anticoagulants |

| Plasmin | Fibrinolysis research, screening for anti-fibrinolytic agents |

| Kallikrein | Inflammation and blood pressure regulation research |

Evaluation of Inhibitor Potency and Mechanism of Action

Beyond simple screening, this compound is a key reagent for quantifying the potency of protease inhibitors. The two most common parameters determined are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. To determine the IC50, a series of experiments are conducted where the concentrations of the enzyme and the chromogenic substrate are held constant, while the concentration of the inhibitor is varied. The resulting data of enzyme activity versus inhibitor concentration is then plotted to calculate the IC50.

The inhibition constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.

A study by Grzywa et al. on the synthesis and activity of tripeptide amides as potential urokinase inhibitors provides a clear example of this application. The researchers utilized H-d-Ile-Pro-Arg-pNA as the chromogenic substrate to determine the Ki values of their synthesized compounds against urokinase. tandfonline.com

| Compound | Ki (μM) |

|---|---|

| H-d-Ser-Ala-Arg-NH-(CH2)2-NH2 | 20.1 |

| H-d-Ser-Ala-Arg-NH-(CH2)3-NH2 | 15.8 |

| H-d-Ser-Ala-Arg-NH-(CH2)4-NH2 | 10.5 |

| H-d-Ser-Ala-Arg-NH-(CH2)5-NH2 | 6.3 |

| H-d-Ser-Ala-Arg-NH-(CH2)6-NH2 | 8.9 |

| H-d-Ser-Ala-Arg-NH-(CH2)7-NH2 | 11.2 |

| H-d-Ser-Ala-Arg-NH-(CH2)8-NH2 | 14.5 |

| H-d-Ser-Ala-Arg-NH-(CH2)9-NH2 | 18.6 |

Mechanistic Studies of Protease-Inhibitor Interactions

Understanding the mechanism by which an inhibitor interacts with a protease is crucial for its development as a therapeutic agent. This compound can be used in kinetic studies to elucidate the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition.

This is typically achieved by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. The data are then graphically represented using methods like the Lineweaver-Burk plot, which can help to distinguish between different inhibition mechanisms.

For instance, in the case of a competitive inhibitor , which binds to the active site of the enzyme and competes with the substrate, an increase in the substrate concentration can overcome the inhibition. In a Lineweaver-Burk plot, this is visualized as a series of lines with different slopes that intersect on the y-axis. The study by Grzywa et al. also demonstrated this by showing that their most active compound competitively inhibited urokinase, as evidenced by their Lineweaver-Burk analysis. tandfonline.com

In contrast, a non-competitive inhibitor binds to a site on the enzyme other than the active site and reduces its catalytic efficiency, regardless of whether the substrate is bound. This would be represented by lines that intersect on the x-axis in a Lineweaver-Burk plot.

By systematically varying the concentrations of both this compound and the inhibitor, researchers can gain valuable insights into the molecular interactions that govern the inhibition of the target protease.

Advanced Research Methodologies and Emerging Applications

Integration with High-Throughput Screening Platforms

The characteristics of Isoleucyl-prolyl-arginine-4-nitroanilide make it well-suited for high-throughput screening (HTS) assays designed to identify novel protease inhibitors. HTS platforms are essential in modern drug discovery, enabling the rapid screening of large compound libraries. nih.govmedchemexpress.comresearchgate.net The enzymatic reaction with this substrate is straightforward, producing a directly measurable color change, which simplifies the assay design and automation process.

In a typical HTS setup, the reaction between the target protease and this compound is performed in microtiter plates. The addition of potential inhibitors from a chemical library allows for the identification of compounds that reduce or prevent the cleavage of the substrate, indicated by a lack of color development. This method provides a robust and efficient primary screen for identifying potential therapeutic agents targeting specific proteases. While specific large-scale screening campaigns solely utilizing this compound are not extensively detailed in publicly available literature, the principles of its use are well-established within the broader context of HTS for protease inhibitors.

Applications in Biochemical Pathway Elucidation

The specificity of this compound for certain proteases makes it a useful reagent for dissecting complex biochemical pathways, particularly in the coagulation and fibrinolysis cascades. By providing a means to quantify the activity of specific enzymes, researchers can investigate the kinetics of pathway activation and the effects of various inhibitors and activators.

For example, its high sensitivity to Factor Xa allows for the precise measurement of this enzyme's activity, a critical component in the blood coagulation pathway. diapharma.comdiapharma.comquadratech.co.uk Understanding the regulation of Factor Xa is crucial for developing anticoagulation therapies. Similarly, its utility in measuring trypsin activity can aid in studying digestive processes and pathological conditions such as pancreatitis. The differential sensitivity of this substrate to various proteases allows for the identification and characterization of specific enzymatic activities within a complex mixture of proteins. nih.gov

Studies on Protease Activity in Cellular and Tissue Extracts (In vitro and Ex vivo Models)

Determining protease activity in complex biological samples such as cell lysates and tissue homogenates is essential for understanding their physiological and pathological roles. This compound can be employed in in vitro and ex vivo models to quantify the activity of its target proteases in these extracts.

For instance, researchers can prepare extracts from cells or tissues and incubate them with the substrate. The resulting change in absorbance provides a measure of the total activity of the target protease(s) within the sample. This approach has been used to study tissue kallikrein activity, where similar chromogenic substrates are used to measure enzyme kinetics in tissue preparations. nih.govnih.gov Challenges in such assays include the presence of endogenous inhibitors and competing proteases, which can be addressed through specific experimental controls and inhibitor cocktails.

Below is a table summarizing the kinetic parameters of a related chromogenic substrate with rat tissue kallikrein, illustrating the type of data that can be obtained from such studies.

| Substrate | Km (µM) | Vmax (µM/min) |

| D-Val-Leu-Arg-Nan | 24 ± 2 | 10.42 ± 0.28 |

| Ac-Phe-Arg-Nan | 13 ± 2 | 3.21 ± 0.11 |

| Tos-Arg-Nan | 29 ± 2 | 0.10 ± 0.002 |

This table is based on data for substrates similar to this compound with rat tissue kallikrein and is for illustrative purposes. nih.gov

Role in Investigating Fibrinolysis and Thrombolysis in Controlled Experimental Settings

This compound, also known as S-2222, plays a significant role in the experimental investigation of fibrinolysis and thrombolysis. oup.com These processes are critical for the breakdown of blood clots and are mediated by a cascade of proteolytic enzymes. The ability of this substrate to specifically measure the activity of key enzymes in the coagulation cascade, such as Factor Xa, makes it invaluable for assessing the efficacy of thrombolytic agents and understanding the mechanisms of fibrin (B1330869) clot dissolution. nih.gov

In a controlled experimental setting, researchers can induce clot formation and then introduce thrombolytic agents. By taking samples at various time points and measuring the activity of specific proteases using this compound, the kinetics of clot lysis can be quantitatively assessed. Furthermore, this substrate is used in assays to determine the activity of antithrombin III and heparin, both of which are crucial players in the regulation of coagulation and fibrinolysis. nih.gov

The kinetic parameters for the hydrolysis of this compound by key proteases are detailed in the table below, providing a basis for its use in quantitative enzymatic assays.

| Enzyme | Km (mol/L) | kcat (sec⁻¹) | Experimental Conditions |

| Bovine Factor Xa | 3 x 10⁻⁴ | 100 | Tris buffer pH 8.3, 37°C |

| Porcine Trypsin | 2 x 10⁻⁵ | 280 | Tris buffer pH 9.0, 37°C |

This data is for the chromogenic substrate S-2222. diapharma.com

Future Research Directions for Isoleucyl Prolyl Arginine 4 Nitroanilide

Development of Enhanced Chromogenic or Fluorogenic Substrate Variants

The core structure of Isoleucyl-prolyl-arginine-4-nitroanilide provides a robust scaffold for the development of next-generation protease substrates with enhanced sensitivity and specificity. Future research in this area will likely focus on two key strategies:

Modification of the Peptide Sequence: While the Ile-Pro-Arg sequence confers specificity for certain proteases, subtle modifications could fine-tune this specificity or broaden the range of detectable enzymes. Systematic substitution of the isoleucine, proline, or arginine residues with natural or unnatural amino acids could lead to substrates with tailored cleavage kinetics for specific protease targets. This approach, often guided by positional scanning of substrate combinatorial libraries, can predictably alter the potency and selectivity of the substrate.

Replacement of the Chromogenic Reporter Group: The p-nitroanilide (pNA) group, while effective, has limitations in terms of sensitivity. Replacing pNA with more sensitive chromophores or with fluorogenic moieties represents a significant avenue for improvement. The development of fluorogenic substrates based on the Ile-Pro-Arg sequence would offer several advantages, including increased sensitivity, a wider dynamic range, and suitability for high-throughput screening (HTS) applications. Fluorescence-based assays, such as those employing Förster Resonance Energy Transfer (FRET), can provide real-time kinetic data with high precision.

| Substrate Type | Reporter Group | Potential Advantages |

| Chromogenic | p-Nitroanilide (pNA) | Well-established, cost-effective |

| Enhanced Chromophores | Higher molar absorptivity, increased sensitivity | |

| Fluorogenic | Aminomethylcoumarin (AMC) | High quantum yield, suitable for HTS |

| Rhodamine 110 | Red-shifted fluorescence, reduced interference | |

| FRET pairs (e.g., EDANS/DABCYL) | Ratiometric detection, real-time kinetics |

Exploration of Novel Protease Targets and Diagnostic Applications

The broad reactivity of this compound with a range of serine proteases makes it an excellent tool for identifying and characterizing novel enzymes. diapharma.com Future research will likely leverage this substrate in large-scale screening efforts to:

Identify Novel Proteases: Screening of complex biological samples, such as cell lysates or secretomes, with this compound can reveal the presence of previously uncharacterized proteolytic activities. This approach is particularly valuable for identifying enzymes that may play a role in disease pathogenesis.

Develop New Diagnostic Assays: The detection of aberrant protease activity is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. This compound and its future variants could be employed in the development of novel diagnostic tests to measure the activity of specific proteases as biomarkers for disease diagnosis, prognosis, or monitoring treatment efficacy. For instance, its sensitivity to tissue Plasminogen Activator (t-PA) has already established its utility in hematological assays. diapharma.comchromogenicsubstrates.com

Integration with Structural Biology for Enzyme-Substrate Co-Crystallization Studies

Understanding the precise molecular interactions between a protease and its substrate is crucial for elucidating its mechanism of action and for the rational design of specific inhibitors. While co-crystallization of an enzyme with its natural, cleavable substrate is often challenging, the use of non-hydrolyzable substrate analogs is a powerful alternative.

Future research in this area will involve the synthesis of modified Isoleucyl-prolyl-arginine peptides where the scissile amide bond is replaced with a non-cleavable mimic. These substrate analogs can then be used in co-crystallization trials with target proteases. The resulting crystal structures will provide high-resolution insights into the substrate-binding pocket, revealing the key residues involved in substrate recognition and catalysis. This structural information is invaluable for:

Understanding Substrate Specificity: Visualizing the interactions between the isoleucine, proline, and arginine residues of the substrate with the corresponding binding pockets (S1, S2, S3, etc.) of the protease will provide a detailed structural basis for its specificity. nih.govscilit.com

Structure-Based Drug Design: The co-crystal structures can serve as a template for the computational design of potent and selective protease inhibitors with therapeutic potential.

Advancements in Automated Assay Systems for this compound Research

The increasing demand for high-throughput screening in drug discovery and diagnostics necessitates the integration of this compound and its future variants into automated assay platforms. amerigoscientific.com These systems offer numerous advantages, including increased throughput, improved reproducibility, and reduced reagent consumption.

Future developments in this area will focus on:

Miniaturization and Microfluidics: Adapting assays using this compound to microplate formats (384-well or 1536-well) and microfluidic devices will enable the screening of large compound libraries in a cost-effective and time-efficient manner.

Robotic Liquid Handling: The use of robotic systems for dispensing reagents, incubating reactions, and reading signals will minimize manual errors and ensure high-quality, reproducible data.

Integrated Data Analysis Software: The development of sophisticated software for real-time data acquisition, analysis, and visualization will be crucial for managing the large datasets generated by high-throughput screens. The creation of toolkits for the automated analysis of protease activity data will help standardize analytical pipelines across the research community.

| Automation Feature | Impact on Research |

| Microplate Formats | Increased throughput, reduced sample volume |

| Robotic Liquid Handling | Improved precision and reproducibility |

| Integrated Software | Streamlined data analysis and interpretation |

| Real-time Monitoring | Detailed kinetic analysis of enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.